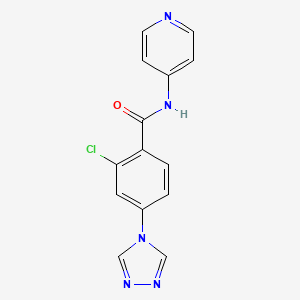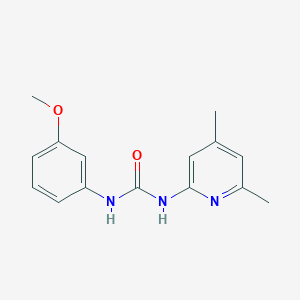
2-chloro-N-4-pyridinyl-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-4-pyridinyl-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CTB, is a compound that has been extensively studied for its potential applications in scientific research. CTB belongs to the family of benzamides and is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of CTB involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, which in turn affects cell growth, differentiation, and apoptosis. CTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects
CTB has been shown to have a range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, CTB has also been shown to inhibit other kinases such as casein kinase 1 (CK1) and cyclin-dependent kinase 5 (CDK5). CTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In terms of physiological effects, CTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of CTB for lab experiments is its potent inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various biological processes. CTB has also been shown to have a high degree of selectivity for CK2, making it less likely to affect other kinases or cellular processes. However, one of the limitations of CTB is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research on CTB. One area of interest is its potential as a therapeutic agent for cancer. CTB has been shown to have potent anti-cancer effects both in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the role of CK2 in various biological processes. CTB has already been used to study the role of CK2 in inflammation, and further studies are needed to determine its role in other processes such as cell differentiation and apoptosis. Overall, CTB is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of CTB involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing CTB is via a condensation reaction between 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques to obtain pure CTB.
科学的研究の応用
CTB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a potent inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been implicated in the regulation of cell growth, differentiation, and apoptosis. CTB has been shown to inhibit CK2 activity both in vitro and in vivo, making it a promising target for cancer therapy.
特性
IUPAC Name |
2-chloro-N-pyridin-4-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-13-7-11(20-8-17-18-9-20)1-2-12(13)14(21)19-10-3-5-16-6-4-10/h1-9H,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNCSYCWYRDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)

![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)